1-(4-Ethyl-3-(methylthio)phenyl)propan-2-one
Description
1-(4-Ethyl-3-(methylthio)phenyl)propan-2-one is a substituted arylketone characterized by a propan-2-one backbone attached to a phenyl ring bearing a 4-ethyl and 3-(methylthio) substituent. This compound is of interest due to its structural similarity to metabolites of designer drugs like 4-methylthioamphetamine (4-MTA), where analogous ketones are formed via oxidative deamination . This article provides a detailed comparison with structurally related compounds, emphasizing substituent effects and functional group variations.
Properties
Molecular Formula |
C12H16OS |
|---|---|
Molecular Weight |
208.32 g/mol |
IUPAC Name |
1-(4-ethyl-3-methylsulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C12H16OS/c1-4-11-6-5-10(7-9(2)13)8-12(11)14-3/h5-6,8H,4,7H2,1-3H3 |
InChI Key |
LFRNVZJKWJSESY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1)CC(=O)C)SC |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of 1-(4-Ethyl-3-(methylthio)phenyl)propan-2-one generally involves the construction of the substituted phenylpropanone framework through:
- Aromatic substitution or functional group modification on a phenyl ring bearing ethyl and methylthio substituents.
- Formation of the propan-2-one (acetyl) side chain via alkylation or acylation reactions.
- Introduction of the methylthio group either by direct substitution or via thiol-alkylation chemistry.
Specific Synthetic Routes
Alkylation of Substituted Benzaldehydes Followed by Hydrolysis and Acylation
A representative method involves:
- Starting from 4-ethyl-3-(methylthio)benzaldehyde or a closely related derivative.
- Reacting with methyl 2-bromopropanoate in the presence of a strong base such as potassium tert-butoxide (t-BuOK) in tetrahydrofuran (THF) at low temperature (0 °C).
- Stirring the reaction mixture and then performing a hydrolysis step with aqueous sodium hydroxide at elevated temperature (~40 °C).
- Acidification with hydrochloric acid to pH ~2.5 followed by refluxing at 85 °C for 6 hours to complete the conversion to the ketone.
- Workup includes extraction with ethyl acetate, drying, and chromatographic purification, yielding the product in 65-80% isolated yield.
This method is adapted from procedures used for similar phenylpropan-2-one derivatives bearing thioether substituents, demonstrating good efficiency and purity of the final product.
Thiol Alkylation in Isopropanol Medium
Another approach involves:
- Reacting a thiol-containing aromatic intermediate with appropriate alkyl halides (e.g., bromoethane) in isopropanol solvent.
- Using potassium hydroxide as a base to facilitate nucleophilic substitution.
- Heating the mixture until completion, followed by filtration and recrystallization or chromatographic purification.
- This method is efficient for introducing alkylthio substituents on aromatic rings and can be adapted to prepare methylthio-substituted phenyl ketones.
Use of Tosylhydrazones and Subsequent Cyclization
Advanced synthetic protocols utilize:
- Preparation of N-tosylhydrazones from substituted acetophenones (e.g., 1-(4-(methylthio)phenyl)ethan-1-one) by reaction with p-toluenesulfonylhydrazide in methanol under reflux.
- Subsequent treatment with sulfur, potassium persulfate, and tetrabutylammonium iodide (TBAI) in dimethylacetamide (DMAC) at 100 °C to induce cyclization or functional group transformations.
- Although primarily used for thiadiazole synthesis, these methods demonstrate the versatility of methylthio-substituted phenyl ketones as intermediates and can be adapted for related compounds.
Data Table Summarizing Key Preparation Methods
| Method No. | Starting Materials | Reagents & Conditions | Solvent | Temperature & Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | 4-(Phenylthio)benzaldehyde + methyl 2-bromopropanoate | t-BuOK (base), aqueous NaOH hydrolysis, HCl acidification | THF, then aqueous/ethyl acetate | 0 °C (initial), 40 °C (hydrolysis), 85 °C (reflux 6 h) | 65-80 | Chromatographic purification; high purity |
| 2 | Aromatic thiol intermediate + bromoethane | KOH base, isopropanol solvent | Isopropanol | Heated until reaction completion | Not specified | Recrystallization or chromatography required |
| 3 | 1-(4-(Methylthio)phenyl)ethan-1-one + p-toluenesulfonylhydrazide | Reflux in MeOH, then sulfur, K2S2O8, TBAI in DMAC | Methanol, DMAC | Reflux overnight; 100 °C for 2 h | 77 (for thiadiazole derivative) | Adaptable for intermediate preparation |
Detailed Research Findings
- The alkylation/hydrolysis/reflux method (Method 1) provides a robust route to the ketone with moderate to high yield and straightforward purification, suitable for scale-up.
- Thiol alkylation in isopropanol (Method 2) is a versatile approach for introducing methylthio groups on aromatic rings, with mild conditions and good control over substitution patterns.
- The tosylhydrazone-based method (Method 3) is more specialized but offers access to heterocyclic derivatives from methylthio-substituted phenyl ketones, demonstrating the compound’s utility as a synthetic intermediate.
- Reaction times vary from 1 hour to overnight reflux depending on the method, with temperatures ranging from ambient to 100 °C.
- Purification methods include recrystallization from isopropanol or ethyl acetate, silica gel chromatography using petroleum ether/ethyl acetate mixtures, and filtration of precipitated solids.
- Yields reported range from 65% to 80%, with purity enhanced by crystallization and chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Ethyl-3-(methylthio)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethyl and methylthio groups can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1-(4-Ethyl-3-(methylthio)phenyl)propan-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Ethyl-3-(methylthio)phenyl)propan-2-one involves its interaction with various molecular targets and pathways. The compound’s effects are primarily mediated through its functional groups, which can interact with enzymes, receptors, and other biomolecules. The methylthio group, for example, can undergo oxidation to form reactive intermediates that may modulate biological activity .
Comparison with Similar Compounds
Key Structural Features
The target compound’s phenyl ring has a 4-ethyl group and a 3-(methylthio) group , distinguishing it from analogs with differing substituent positions or types. The propan-2-one moiety is a common feature in many bioactive molecules, including COX-2 inhibitors and metabolic intermediates .
Comparative Data Table
Substituent Effects on Physicochemical Properties
Lipophilicity and Solubility
- Ethyl vs. Methylthio Groups : The 4-ethyl group in the target compound enhances lipophilicity compared to analogs with smaller substituents (e.g., methyl or hydrogen). This may improve membrane permeability but reduce aqueous solubility.
- Positional Isomerism : The 3-(methylthio) substituent creates a meta-substitution pattern, differing from para-substituted analogs like 1-(4-(methylthio)phenyl)propan-2-one. Meta substitution can alter electronic effects (e.g., resonance stabilization) and steric interactions .
Thermal and Spectral Properties
- Melting Points : Para-substituted analogs (e.g., 1-(4-(methylthio)phenyl)propan-2-one) exhibit higher melting points (e.g., 187°C for sulfone derivatives ) due to symmetrical packing. The ethyl group in the target compound may disrupt crystallization, lowering the melting point.
- Spectroscopic Signatures : IR and NMR data for similar compounds highlight characteristic carbonyl (C=O, ~1700 cm⁻¹) and aromatic C–S (700–600 cm⁻¹) stretches .
Metabolic Stability
- The ethyl group in this compound may slow oxidative metabolism compared to 4-MTA’s metabolite, 1-(4-(methylthio)phenyl)propan-2-one, which undergoes rapid reduction to alcohols or degradation to benzoic acids .
- Halogenated analogs (e.g., 1-(3-Chloro-2-(methylthio)phenyl)propan-2-one) may exhibit prolonged half-lives due to resistance to enzymatic cleavage .
Pharmacological Potential
- Propan-2-one derivatives linked to heterocycles (e.g., benzimidazole-thiazole hybrids) show potent COX-2 inhibition (IC₅₀ ~0.045–0.075 μM) . The target compound’s substituents could modulate similar activity, though this requires empirical validation.
Biological Activity
1-(4-Ethyl-3-(methylthio)phenyl)propan-2-one, also known as a thioether-substituted ketone, has garnered attention for its potential biological activities. This compound features a propan-2-one backbone with an ethyl group and a methylthio moiety on the aromatic ring, which may influence its pharmacological properties. This article reviews the biological activity of this compound based on available research, including data tables, case studies, and detailed findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 208.32 g/mol. The presence of the ethyl and methylthio groups enhances its lipophilicity, potentially affecting its interaction with biological targets.
Biological Activities
1. Antimicrobial Activity
Several studies have indicated that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives containing thiol or thioether functionalities have shown effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.
2. Anti-inflammatory Effects
Research has demonstrated that thioether compounds can possess anti-inflammatory properties. These effects are typically mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
3. Anticancer Potential
Compounds similar to this compound have been evaluated for their cytotoxicity against cancer cell lines. For example, derivatives of thioether compounds have shown significant inhibitory effects on cell proliferation in various cancer models, indicating potential as chemotherapeutic agents.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a study evaluating the anticancer potential of thioether derivatives, compounds were tested against the MCF-7 breast cancer cell line. The results indicated that certain derivatives exhibited IC50 values as low as 10 µM, demonstrating substantial cytotoxicity compared to standard chemotherapeutics like doxorubicin .
Mechanistic Insights
The biological activity of this compound may be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The methylthio group may enhance binding affinity to enzymes involved in inflammatory responses.
- Cell Membrane Interaction : The lipophilic nature allows for better penetration into cell membranes, facilitating interaction with intracellular targets.
Q & A
Q. Key Variables :
- Catalyst choice (e.g., AlCl₃ vs. FeCl₃) affects regioselectivity.
- Temperature control during hydrolysis minimizes side-product formation (e.g., sulfoxide byproducts).
How can researchers optimize chromatographic purification to resolve structural analogs with similar polarity?
Advanced Research Question
Separation of methylthio-substituted aryl ketones from regioisomers requires:
- HPLC Method : Use a C18 column with a gradient of acetonitrile/water (0.1% formic acid). Adjust retention times by varying column temperature (25–40°C).
- TLC Validation : Employ silica gel plates with ethyl acetate/hexane (3:7) and visualize under UV254. Methylthio groups exhibit distinct quenching patterns .
Basic Research Question
- ¹H NMR : The methylthio (-SMe) proton signal appears as a singlet at δ 2.4–2.6 ppm. Coupling with adjacent ethyl groups causes splitting in aromatic protons (δ 7.1–7.5 ppm) .
- FT-IR : A strong C=O stretch at ~1700 cm⁻¹ and C-S vibration at 650–700 cm⁻¹ .
- High-Resolution MS : Exact mass confirmation (e.g., [M+H]⁺ = 224.122) distinguishes from des-methyl analogs .
How do metabolic pathways of this compound contribute to its toxicity profile?
Advanced Research Question
In vivo studies identify three primary Phase I pathways:
Oxidative Deamination : Forms a ketone metabolite (l-[4-(methylthio)phenyl]propan-2-one), detected via LC-MS/MS.
Reduction : Ketone reduced to alcohol (propan-2-ol derivative) by hepatic dehydrogenases.
Side-Chain Degradation : Yields 4-methylthiobenzoic acid, a urinary biomarker .
Contradictions : Rodent models show faster alcohol metabolite clearance than primates, requiring species-specific toxicity extrapolation .
What crystallographic challenges arise during X-ray structure determination of methylthio-substituted aryl ketones?
Advanced Research Question
- Disorder in Methylthio Groups : Dynamic S-CH₃ rotation complicates electron density maps. Mitigate by collecting data at low temperatures (100 K) .
- Twinned Crystals : Use SHELXL’s TWIN command with HKLF5 data format for refinement .
- Key Metric : Final R1 < 0.05 and wR2 < 0.10 indicate acceptable precision for publication .
How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?
Advanced Research Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
